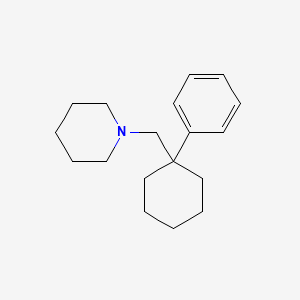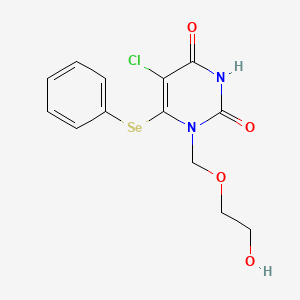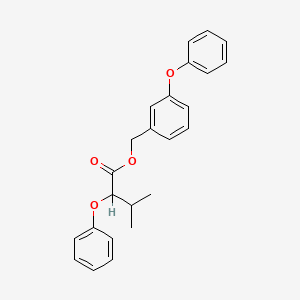![molecular formula C15H16O3 B12802798 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol CAS No. 67264-20-4](/img/structure/B12802798.png)
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is an organic compound that belongs to the class of phenylmethanol derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring substituted with a methyl group and two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of palladium catalysts in these reactors ensures efficient coupling of the reactants.
化学反应分析
Types of Reactions: 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
相似化合物的比较
- 4-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol .
- 4-[(4-Methoxyphenyl)amino]methyl]-N,N-dimethylaniline .
Uniqueness: 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical reactivity and potential biological activity.
属性
CAS 编号 |
67264-20-4 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)methyl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C15H16O3/c1-10-7-14(16)15(17)9-12(10)8-11-3-5-13(18-2)6-4-11/h3-7,9,16-17H,8H2,1-2H3 |
InChI 键 |
JAZQZZXWENNEBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CC2=CC=C(C=C2)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















